molecular formula C15H17NO2 B2891455 1-[(Oxan-4-yl)methoxy]isoquinoline CAS No. 2195875-70-6

1-[(Oxan-4-yl)methoxy]isoquinoline

Cat. No. B2891455
CAS RN: 2195875-70-6
M. Wt: 243.306
InChI Key: AGXNAACVJPISMX-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methoxy]isoquinoline is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as OMIQ and has been studied for its mechanism of action and physiological effects. In

Scientific Research Applications

Quantum Entanglement and Medical Diagnostics A study demonstrates the use of a molecule closely related to “1-[(Oxan-4-yl)methoxy]isoquinoline” in exploring quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This research highlights the potential of nano molecules in medical diagnostics through non-linear interactions and two-photon transitions (H. Alireza et al., 2019).

Bio-reductive Pro-drug Systems Research on similar isoquinoline compounds focuses on their application as bioreductively activated pro-drug systems. These systems aim at the targeted release of therapeutic agents within hypoxic solid tumors, demonstrating a novel approach to cancer treatment (J. Berry et al., 1997).

Fluorescence Labeling in Biomedical Analysis The fluorescent properties of certain isoquinoline derivatives, including those with methoxy groups, offer valuable applications in biomedical analysis. Their strong fluorescence across a wide pH range makes them suitable as labeling reagents in various analytical procedures (Junzo Hirano et al., 2004).

Synthetic Chemistry and Heterocyclization In synthetic chemistry, derivatives of “1-[(Oxan-4-yl)methoxy]isoquinoline” are used to facilitate spiro heterocyclization reactions. These reactions are crucial for creating complex molecules with potential pharmacological activities (Yu. N. Bannikova et al., 2005).

Photoluminescence for Optical Materials Isoquinoline compounds, particularly those modified with hydroxyquinoline-carboxylate ligands, have been utilized in the synthesis of novel lanthanide-organic coordination polymers. These compounds exhibit photoluminescence properties, making them suitable for the development of new optical materials (Yanli Gai et al., 2012).

Antimicrobial and Cytotoxic Activities Isoquinoline alkaloids from natural sources have shown significant antimicrobial and cytotoxic activities. These compounds offer a promising avenue for developing new therapeutic agents against various microbial infections and cancer (Wei Zhang et al., 2012).

properties

IUPAC Name

1-(oxan-4-ylmethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-4-14-13(3-1)5-8-16-15(14)18-11-12-6-9-17-10-7-12/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXNAACVJPISMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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